7-[4-(azepan-1-ylsulfonyl)phenyl]-1-benzyl-3-methyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
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Overview
Description
7-[4-(azepan-1-ylsulfonyl)phenyl]-1-benzyl-3-methyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione is a complex heterocyclic compound It features a pyrimido[4,5-d]pyrimidine core, which is a fused ring system known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(azepan-1-ylsulfonyl)phenyl]-1-benzyl-3-methyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrimido[4,5-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation is usually performed using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Attachment of the Azepane Ring: This step often involves nucleophilic substitution reactions where the azepane ring is introduced.
Benzylation and Methylation: These steps are typically carried out using benzyl halides and methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrimido[4,5-d]pyrimidine derivatives in various chemical reactions.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development
Industry
In the industrial sector, this compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 7-[4-(azepan-1-ylsulfonyl)phenyl]-1-benzyl-3-methyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione exerts its effects would depend on its specific interactions with biological targets. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and sulfanylidene groups may play crucial roles in binding to active sites or interacting with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine Derivatives: These compounds share the core structure and may exhibit similar biological activities.
Sulfonyl-Containing Compounds: Compounds with sulfonyl groups are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
Azepane Derivatives: These compounds are studied for their potential in medicinal chemistry, particularly as enzyme inhibitors.
Uniqueness
The uniqueness of 7-[4-(azepan-1-ylsulfonyl)phenyl]-1-benzyl-3-methyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione lies in its combination of functional groups and fused ring systems, which may confer unique reactivity and biological activity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
7-[4-(azepan-1-ylsulfonyl)phenyl]-1-benzyl-3-methyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S2/c1-29-25(32)21-23(31(26(29)33)17-18-9-5-4-6-10-18)27-22(28-24(21)36)19-11-13-20(14-12-19)37(34,35)30-15-7-2-3-8-16-30/h4-6,9-14H,2-3,7-8,15-17H2,1H3,(H,27,28,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOYMBFODXHISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC(=NC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)N(C1=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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